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Compound of Interest

Compound Name: Go 6983

Cat. No.: B1684112

For Researchers, Scientists, and Drug Development Professionals

Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinase C (PKC)
isoforms, belonging to the bisindolylmaleimide class of compounds. Its ability to competitively
block the ATP-binding site of various PKC isozymes has made it a valuable tool in dissecting
PKC-mediated signaling pathways and a subject of interest in drug development for conditions
where PKC activity is dysregulated. This technical guide provides a comprehensive overview of
the structure-activity relationship (SAR) of Go 6983, its inhibitory profile, and its effects on key
signaling cascades.

Chemical Structure and Core Pharmacophore

Go 6983, with the chemical name 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-
(1H-indol-3-yl)-1H-pyrrole-2,5-dione, is characterized by a central maleimide ring flanked by
two indole rings. This bisindolylmaleimide core is the fundamental pharmacophore responsible
for its kinase inhibitory activity.

The planarity of the indolyl and maleimide rings allows for insertion into the ATP-binding pocket
of the kinase domain. The nitrogen atoms of the indole rings and the carbonyl groups of the
maleimide can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the
interaction of the adenine ring of ATP.
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Structure-Activity Relationship of
Bisindolylmaleimides

The SAR of bisindolylmaleimides, including Go 6983 and its analogs, has been a subject of
extensive research to enhance potency and selectivity.[1][2] Key structural features influencing
the inhibitory activity include:

e The Maleimide Ring: The dicarbonyl functionality is essential for high-affinity binding.
Modifications to this ring generally lead to a significant loss of inhibitory activity.

e The Indole Moieties: The indole rings contribute to the hydrophobic interactions within the
ATP-binding pocket. Substitutions on the indole rings can modulate the potency and
selectivity of the inhibitor.

e The Linker and Terminal Groups: In Go 6983, one of the indole nitrogens is substituted with
a dimethylaminopropyl group. This basic side chain enhances the solubility and cell
permeability of the compound. Variations in the length and basicity of this alkylamino chain
have been shown to impact the inhibitory profile. For instance, the presence of an aminoalkyl
group on one of the indole nitrogens was found to confer high potency and selectivity for
PKC over other kinases.[1]

Quantitative Inhibitory Activity

Go 6983 exhibits potent inhibitory activity against several PKC isoforms, with IC50 values in
the nanomolar range for conventional and novel PKC isozymes.[3][4] Its selectivity profile is
summarized in the table below.
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Kinase Isoform IC50 (nM)
PKCa 7[3][4]
PKCB 7[3][4]
PKCy 6[3][4]
PKC3 10[3](4]
PKCZ 60[3][4]
PKCu (PKD) 20000

Note: IC50 values can vary depending on the experimental conditions, such as ATP
concentration.

Effects on Cellular Signaling Pathways

Go 6983's inhibition of PKC has profound effects on various downstream signaling pathways,
most notably the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-
Kinase (PI3K)/Akt pathways.

MAPK Pathway

The role of PKC in the MAPK pathway is complex and can be isoform and cell-type dependent.
Go 6983 has been shown to modulate MAPK activity. For instance, in IL-6-dependent
plasmacytoma cells, Go 6983 enhanced IL-6-induced p44/p42 MAPK activity, suggesting a
negative regulatory role for certain PKC isoforms in this context.[5]
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Modulation of the MAPK signaling pathway by PKC and its inhibitor Go 6983.

Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade influenced by PKC activity. Go 6983
has been observed to affect Akt phosphorylation, although the effects can be context-
dependent. For example, in some cell types, PKC inhibition by Go 6983 can block the
activation of Akt.
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Influence of PKC and Go 6983 on the Akt signaling pathway.

Experimental Protocols
In Vitro Kinase Inhibition Assay
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This protocol outlines a general method for assessing the inhibitory activity of Go 6983 against

a specific PKC isoform.

Materials:

Recombinant human PKC isoform

Go 6983

Fluorescently labeled PKC substrate (e.g., a peptide with a serine/threonine residue)

ATP

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCI2, 1 mM DTT)

Kinase detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

384-well microplate

Plate reader

Procedure:

Prepare a serial dilution of Go 6983 in DMSO.

In a 384-well plate, add the assay buffer, the fluorescently labeled PKC substrate, and the
diluted Go 6983.

Add the recombinant PKC isoform to initiate the reaction.

Add ATP to start the phosphorylation reaction.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding a stop solution containing EDTA.

Add the kinase detection reagent.

Incubate at room temperature for 60 minutes.
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e Read the fluorescence on a plate reader.

o Calculate the percent inhibition for each concentration of Go 6983 and determine the IC50
value.
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General workflow for an in vitro kinase inhibition assay.

Western Blot Analysis of PKC Substrate
Phosphorylation

This protocol describes how to assess the effect of Go 6983 on the phosphorylation of a known
PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), in cultured
cells.

Materials:

e Cultured cells

e GO0 6983

o PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer

¢ PVDF membrane
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» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies (anti-phospho-MARCKS and anti-total-MARCKS)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Plate cells and grow to desired confluency.

o Pre-treat cells with various concentrations of Go 6983 for a specified time (e.g., 1 hour).
» Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes).
e Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

o Separate equal amounts of protein by SDS-PAGE.

o Transfer the proteins to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody against phospho-MARCKS overnight at
4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

o Wash the membrane again and detect the signal using a chemiluminescent substrate and an
imaging system.

» Strip the membrane and re-probe with an antibody against total MARCKS to confirm equal
loading.
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Workflow for Western blot analysis of PKC substrate phosphorylation.
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Conclusion

Go 6983 remains a cornerstone tool for researchers investigating the multifaceted roles of
Protein Kinase C in cellular physiology and pathology. Its well-characterized inhibitory profile,
coupled with a growing understanding of the structure-activity relationships of the
bisindolylmaleimide class, provides a solid foundation for its use in target validation and as a
scaffold for the development of more selective and potent kinase inhibitors. The experimental
protocols and pathway diagrams provided in this guide offer a starting point for the rigorous
investigation of Go 6983's mechanism of action and its effects on cellular signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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